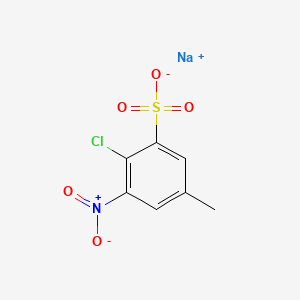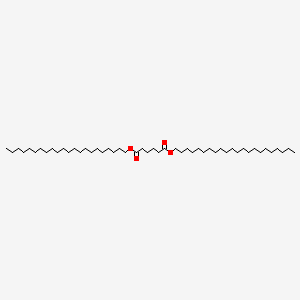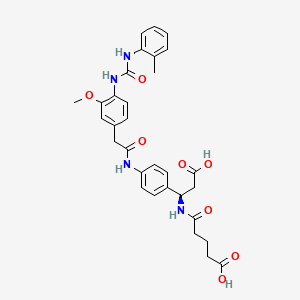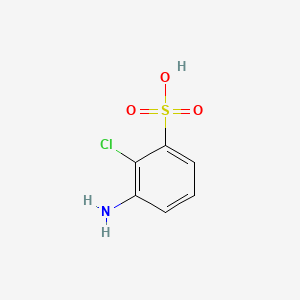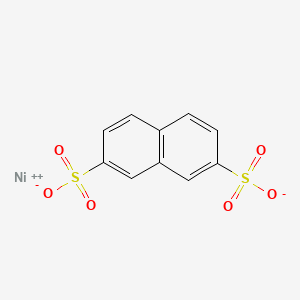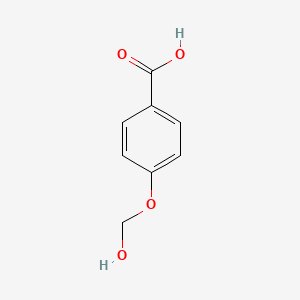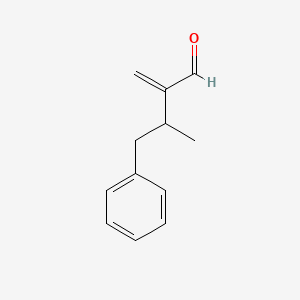
beta-Methyl-alpha-methylenephenylbutyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Methyl-alpha-methylenephenylbutyraldehyde: is an organic compound with the molecular formula C12H14O and a molecular weight of 174.23896 g/mol It is known for its unique structure, which includes a phenyl group, a methylene group, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-alpha-methylenephenylbutyraldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with a suitable methyl ketone, followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: beta-Methyl-alpha-methylenephenylbutyraldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the aldehyde group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: beta-Methyl-alpha-methylenephenylbutyraldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving aldehydes. Its reactivity with biological molecules makes it a useful tool in biochemical studies .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of complex molecules .
Mecanismo De Acción
The mechanism by which beta-Methyl-alpha-methylenephenylbutyraldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and chemical modification of biomolecules .
Comparación Con Compuestos Similares
- alpha-Methyl-beta-methylenephenylbutyraldehyde
- beta-Methyl-alpha-methylenephenylpropionaldehyde
- beta-Methyl-alpha-methylenephenylacetaldehyde
Comparison: beta-Methyl-alpha-methylenephenylbutyraldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
83498-24-2 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-methyl-2-methylidene-4-phenylbutanal |
InChI |
InChI=1S/C12H14O/c1-10(11(2)9-13)8-12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3 |
Clave InChI |
PRDOJPUIJUBMLH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)C(=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




